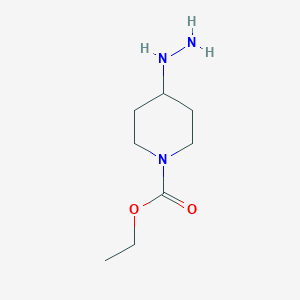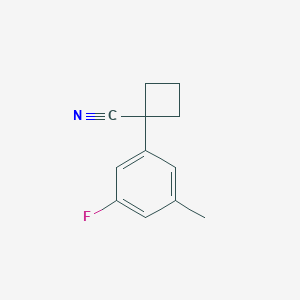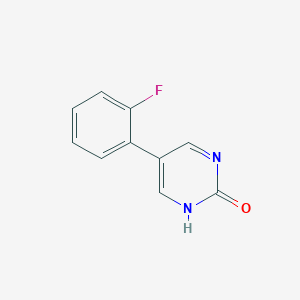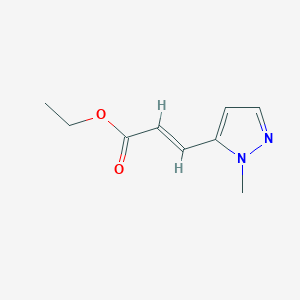![molecular formula C7H12O B11723321 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
1-{Spiro[2.2]pentan-1-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Spiro[2.2]pentan-1-yl}ethan-1-ol is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol It is characterized by a spiro structure, which consists of two cyclopropane rings connected at a single carbon atom, forming a unique three-dimensional shape
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol typically involves the reaction of spiro[2.2]pentane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-{Spiro[2.2]pentan-1-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds
Wissenschaftliche Forschungsanwendungen
1-{Spiro[2.2]pentan-1-yl}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{Spiro[2.2]pentan-1-yl}ethan-1-ol: Similar in structure but with different positional isomerism.
1-{Spiro[2.2]pentan-1-yl}ethan-1-one: Contains a ketone functional group instead of a hydroxyl group.
Uniqueness
1-{Spiro[2.2]pentan-1-yl}ethan-1-ol is unique due to its specific spiro structure and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent .
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
1-spiro[2.2]pentan-2-ylethanol |
InChI |
InChI=1S/C7H12O/c1-5(8)6-4-7(6)2-3-7/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
FOFWWMQHIRRUNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC12CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B11723303.png)

![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)

![(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)
